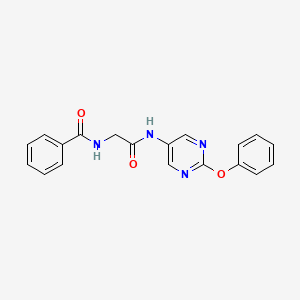
N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide is a complex organic compound with the molecular formula C19H16N4O2 This compound is known for its unique structure, which includes a benzamide group linked to a pyrimidine ring through an oxoethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, which is then coupled with a benzamide precursor. The key steps include:
Formation of the Pyrimidine Ring: This involves the reaction of appropriate starting materials such as phenol and pyrimidine derivatives under controlled conditions.
Coupling Reaction: The pyrimidine derivative is then coupled with a benzamide precursor using reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Oxidation: The final step involves the oxidation of the intermediate to form the oxoethyl bridge, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide: shares structural similarities with other benzamide and pyrimidine derivatives.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar aromatic structures and biological activities.
Uniqueness
What sets this compound apart is its unique combination of a benzamide group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[2-oxo-2-[(2-phenoxypyrimidin-5-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-17(13-20-18(25)14-7-3-1-4-8-14)23-15-11-21-19(22-12-15)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,20,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYHMQZMDBNZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
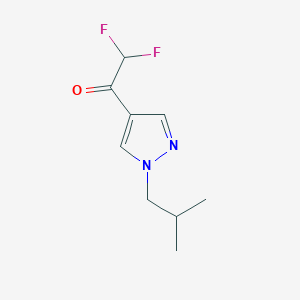
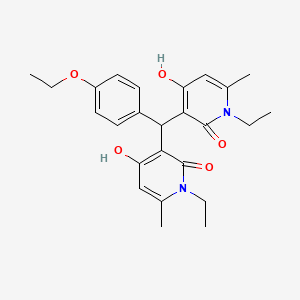
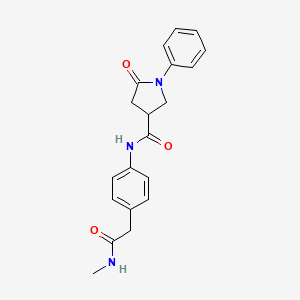
![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)
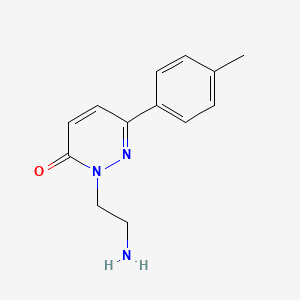
![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)
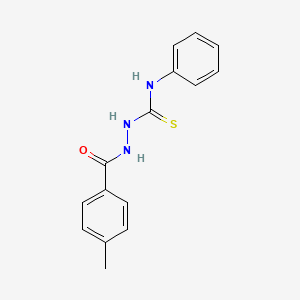
![9-(4-Chlorophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(2,6-dimethylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2365664.png)

![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2365667.png)
![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2365668.png)
